![molecular formula C7H4BrN3 B2457525 3-Bromobenzo[e][1,2,4]triazine CAS No. 54448-53-2](/img/structure/B2457525.png)
3-Bromobenzo[e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Bromobenzo[e][1,2,4]triazine (BBT) is a molecular structure that has been extensively studied in recent years, particularly for its biological properties. It belongs to a special class of heterocyclic compounds, triazines, which are building blocks and have provided a new dimension to the design of biologically important organic molecules .
Synthesis Analysis
The synthesis of triazines and tetrazines, including BBT, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis
Triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens. The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The mechanistic aspects of these heterocycles are discussed in a detailed way .Scientific Research Applications
Biological Applications
Triazine derivatives, including 3-Bromobenzo[e][1,2,4]triazine, have been found to exhibit a variety of biological applications . They have been identified as multifunctional, adaptable, and switchable .
Antifungal Applications
Triazine derivatives have been found to be remarkably antifungal . This makes them potential candidates for the development of new antifungal drugs.
Anticancer Applications
Triazine derivatives have shown significant anticancer properties . They have the potential to be developed into effective anticancer drugs.
Antiviral Applications
Triazine derivatives have demonstrated antiviral properties . This suggests that they could be used in the development of antiviral drugs.
Cardiotonic Applications
Triazine derivatives have been found to have cardiotonic effects . This means they could potentially be used in the treatment of heart conditions.
Anti-HIV Applications
Triazine derivatives have shown anti-HIV properties . This suggests that they could be used in the development of drugs to treat HIV.
Analgesic Applications
Triazine derivatives have been found to have analgesic effects . This means they could potentially be used in the development of pain relief medications.
Anti-protozoal Applications
Triazine derivatives have demonstrated anti-protozoal properties . This suggests that they could be used in the development of drugs to treat protozoal infections.
Future Directions
The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . Additionally, the formation of a “trimer” and a benzo[f][1,2,4]triazepine via a novel mechanism when PhLi is added to 7-(CF3)benzo[e][1,2,4]triazine at −78 °C suggests potential future directions for research .
Mechanism of Action
Target of Action
3-Bromobenzo[e][1,2,4]triazine is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound possessing three nitrogen atoms in its structure . The primary targets of 1,2,4-triazine derivatives are diverse and include various enzymes and receptors involved in critical biological processes . .
Mode of Action
1,2,4-triazine derivatives are known to interact with their targets, leading to a variety of biological effects such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Biochemical Pathways
1,2,4-triazine derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
3-bromo-1,2,4-benzotriazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQCLSWXWQFVTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.